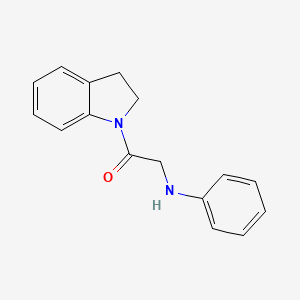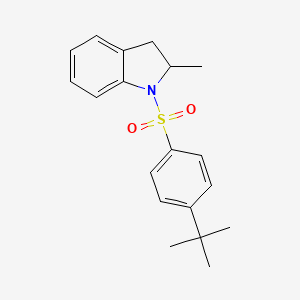
N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as MIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of MIQ is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. MIQ has been found to inhibit the activity of certain enzymes, as well as to interact with various receptors in the brain.
Biochemical and Physiological Effects:
MIQ has been found to exhibit a range of biochemical and physiological effects. These include the inhibition of cell proliferation, the modulation of neurotransmitter activity, and the regulation of gene expression. MIQ has also been found to exhibit antioxidant and anti-inflammatory effects, suggesting its potential as a treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIQ has several advantages as a compound for scientific research. It is relatively easy to synthesize, and its effects can be easily measured using a range of biochemical and physiological assays. However, MIQ also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on MIQ. These include further investigation of its potential as an anticancer agent, as well as its effects on various signaling pathways within cells. Additionally, further research is needed to determine the optimal dosage and administration of MIQ for various applications, as well as its potential side effects and toxicity.
Métodos De Síntesis
MIQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, while the Friedel-Crafts reaction involves the reaction of an arene with an acyl chloride.
Aplicaciones Científicas De Investigación
MIQ has been studied for a range of scientific applications, including its potential as an anticancer agent, as well as its effects on the central nervous system. MIQ has been found to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further investigation as a potential cancer therapy. Additionally, MIQ has been found to exhibit anxiolytic and antidepressant effects, suggesting its potential as a treatment for psychiatric disorders.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-8-13(9-7-11)18-17(21)15-10-12-4-2-3-5-14(12)16(20)19-15/h2-5,10-11,13H,6-9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUFKXITDHMRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7496673.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B7496675.png)
![5-[[5-(4-Bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7496682.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7496687.png)

![N-[2-(dimethylamino)phenyl]furan-3-carboxamide](/img/structure/B7496705.png)
![[4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496722.png)
![N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]methanamine](/img/structure/B7496730.png)

![N-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7496751.png)
![[4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496752.png)
![2-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7496768.png)
